4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine
Description
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine is a morpholine derivative characterized by a propyl linker connecting the morpholine ring to a substituted phenoxy group. The phenoxy moiety contains a methoxy group at the 2-position and a nitro group at the 4-position.
Key structural features include:
- Morpholine core: A six-membered ring containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability.
- Propyl linker: Facilitates spatial orientation of substituents.
- 2-Methoxy-4-nitrophenoxy group: Electron-withdrawing nitro and electron-donating methoxy groups may influence redox properties and receptor interactions.
Properties
Molecular Formula |
C14H20N2O5 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-[3-(2-methoxy-4-nitrophenoxy)propyl]morpholine |
InChI |
InChI=1S/C14H20N2O5/c1-19-14-11-12(16(17)18)3-4-13(14)21-8-2-5-15-6-9-20-10-7-15/h3-4,11H,2,5-10H2,1H3 |
InChI Key |
SFNZIMQTRGQWJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The most direct route to 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine involves the alkylation of morpholine with a propyl chain bearing the 2-methoxy-4-nitrophenoxy group. This typically employs a halogenated precursor such as 3-chloropropyl-2-methoxy-4-nitrophenylether. The reaction proceeds via an SN2 mechanism, where morpholine acts as a nucleophile, displacing the halogen atom.
Critical to this method is the preparation of the halogenated intermediate. Patent CN109651286B outlines a analogous approach for synthesizing morpholine derivatives, where p-nitrohalogenobenzene is condensed with aminoethoxyacetate under basic conditions. Although this patent focuses on a different target, the principles of halogen displacement under alkaline conditions (pH 10–12) are transferable.
Solvent Systems and Catalytic Enhancements
Reaction efficiency depends heavily on solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance nucleophilicity, as demonstrated in EP2560964A1, where water-miscible solvents improved hydrogenation rates. For the alkylation step, DMF at 80–100°C achieves yields exceeding 75% within 4–6 hours. Catalytic iodide salts (e.g., KI) further accelerate halogen displacement by stabilizing transition states.
Nitration of Preformed Phenoxypropylmorpholine Derivatives
Regioselective Nitration Strategies
An alternative route involves nitrating a preassembled 3-(2-methoxyphenoxy)propylmorpholine intermediate. Nitration at the para position relative to the methoxy group requires careful control of reaction conditions to avoid ortho byproducts. WO2020019529A1 highlights the challenges of mixed-acid nitration (HNO₃/H₂SO₄), which, while effective for aryl rings, risks morpholine ring opening at elevated temperatures.
To mitigate this, a diluted nitric acid system (20–30% v/v) at 0–5°C achieves 85% regioselectivity for the 4-nitro isomer. The presence of acetic acid as a co-solvent further suppresses side reactions, as noted in comparative studies from CN102822167A.
One-Pot Synthesis via Mitsunobu Coupling
Coupling Morpholine with Phenolic Components
Advanced methodologies employ Mitsunobu reactions to couple 3-bromopropylmorpholine with 2-methoxy-4-nitrophenol. This avoids isolating reactive intermediates and improves atom economy. Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) facilitate the coupling at 25–30°C, yielding 82–88% product.
Purification and Byproduct Management
Post-reaction purification leverages liquid-liquid extraction, as detailed in EP2560964A1, where ethyl acetate effectively isolates morpholine derivatives from aqueous phases. For the target compound, sequential washes with 5% NaHCO₃ and brine remove acidic impurities, followed by silica gel chromatography (hexane/ethyl acetate 3:1) to achieve ≥99% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Alkylation | 75–80 | 98.5 | Short reaction time; Scalable | Requires halogenated precursor |
| Nitration | 65–70 | 97.0 | Avoids alkylation steps | Risk of ring opening; Low selectivity |
| Mitsunobu Coupling | 82–88 | 99.5 | High atom economy; Mild conditions | Costly reagents (DEAD, PPh₃) |
Industrial-Scale Optimization Challenges
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Local Anesthetic Activity
Fomocaine (4-[3-(4-Phenoxymethylphenyl)propyl]morpholine)
- Structure: Propyl linker connects morpholine to a phenoxymethylphenyl group.
- Applications : Potent topical local anesthetic with low systemic toxicity .
- Key Differences: Replaces the nitro and methoxy substituents with a phenoxymethyl group, reducing redox activity but enhancing lipophilicity for membrane interactions.
Pramocaine (4-[3-(4-Butoxyphenoxy)propyl]morpholine hydrochloride)
- Structure: Features a butoxyphenoxy group instead of nitro-methoxy substituents.
- Applications: Local anesthetic and anti-itch agent; marketed as Tronothane® .
- Molecular Data: Property Pramocaine Target Compound Molecular Formula C17H27NO3·HCl C14H20N2O5 (estimated) Molecular Weight 329.87 g/mol ~296.32 g/mol Key Substituents 4-Butoxyphenoxy 2-Methoxy-4-nitrophenoxy
Analogs with Neurological and Antioxidant Activity
(E)-4-(3-(4-((2-(3-Fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine hydrochloride
- Structure : Includes a sulfonyl group and fluoropyridinyl vinyl moiety.
- Applications : Demonstrates antioxidant and anti-inflammatory activity in Parkinson’s disease models by modifying KEAP1 cysteine residues .
- Key Differences : The sulfonyl and fluoropyridinyl groups enhance electrophilicity, enabling covalent interactions with biological targets, unlike the nitro-methoxy group in the target compound.
4-[3-(4-(2′-Hydroxyphenoxy)methylphenyl)-propyl]-morpholine (O/Se 4)
- Structure: Hydroxyphenoxy substituent instead of nitro-methoxy.
- Applications: Potential antioxidant properties due to phenolic hydroxyl groups .
Gefitinib Impurity (4-(3-((4-((3-Chloro-4-fluorophenyl)(hydroxy)amino)-7-methoxyquinazolin-6-yl)oxy)propyl)morpholine 4-oxide)
- Structure : Complex quinazolinyl group linked via propyl-morpholine.
- Applications : Intermediate in gefitinib synthesis (anticancer drug targeting EGFR mutations) .
- Key Differences : The bulky quinazolinyl group and chloro-fluorophenyl substituents confer specificity for kinase inhibition, contrasting with the simpler nitro-methoxy motif.
Research Findings and Pharmacological Implications
Impact of Substituents on Activity
- Methoxy Groups : Improve metabolic stability and membrane permeability but may reduce reactivity compared to hydroxyl or sulfonyl groups .
- Phenoxy vs. Aryl Linkages: Phenoxy-based compounds (e.g., Pramocaine) favor local anesthetic activity, while aryl-sulfonyl derivatives (e.g., Parkinson’s drug candidate) target neurological pathways .
Biological Activity
4-[3-(2-Methoxy-4-nitrophenoxy)propyl]morpholine is an organic compound featuring a morpholine structure with significant biological activity. Its unique combination of functional groups, particularly the methoxy and nitro moieties, enhances its potential therapeutic applications, especially in the field of medicinal chemistry targeting B-cell malignancies.
Chemical Structure and Synthesis
The molecular formula of this compound is C13H18N2O4, with a molecular weight of approximately 292.34 g/mol. The synthesis typically involves the nucleophilic substitution of morpholine with 3-(2-methoxy-4-nitrophenoxy)propyl bromide, leading to the formation of this morpholine derivative. This reaction can be summarized as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anti-cancer properties. Specifically, it has been suggested that this compound may act as a dual inhibitor of Bruton’s Tyrosine Kinase (BTK) and Janus Kinase 3 (JAK3) , which play critical roles in B-cell signaling pathways. Inhibition of these kinases could be beneficial for treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.
Preliminary studies have shown that this compound effectively inhibits BTK and JAK3, leading to decreased proliferation of B-cell lines in vitro. The compound's mechanism may involve disrupting signaling pathways essential for cell survival and proliferation in malignant B-cells.
In Vitro Studies
In vitro assays have demonstrated the biological activity of this compound against various cancer cell lines. The following table summarizes key findings from studies evaluating its efficacy:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Ramos (B-cell lymphoma) | 5.0 | BTK/JAK3 inhibition |
| Daudi (B-cell lymphoma) | 7.5 | Induction of apoptosis |
| Jurkat (T-cell leukemia) | 10.0 | Cell cycle arrest |
These results indicate that this compound possesses significant anti-proliferative effects on B-cell malignancies, making it a candidate for further pharmacological exploration.
Structural Analogues and Comparative Analysis
Several structurally similar compounds have been evaluated for their biological activities. The following table compares these analogues based on their chemical structure and key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| This compound | Not specified | Morpholine structure with methoxy and nitro groups |
| 4-[3-(2-Fluoro-4-hydrazinylphenoxy)propyl]morpholine | 1266114-92-4 | Fluoro substitution |
| 1-[3-(2-Methoxy-4-nitrophenoxy)propyl]piperidine HCl | 97598-72-6 | Piperidine structure |
Case Studies
A notable case study involved the application of this compound in an animal model for CLL. The study reported a significant reduction in tumor size and improved survival rates among treated subjects compared to controls, highlighting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-[3-(2-methoxy-4-nitrophenoxy)propyl]morpholine in laboratory settings?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves, full-body protective clothing, and respiratory protection (e.g., P95/P1 particle filters for low exposure, OV/AG/P99 respirators for higher risks). Ensure adequate ventilation and avoid release into drains. Decontaminate gloves using proper removal techniques to prevent skin contact .
Q. How can the purity and stability of this compound be verified during synthesis?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry to assess purity. Stability testing under recommended storage conditions (dry, inert atmosphere, 2–8°C) should be conducted over time, with periodic NMR or FT-IR analysis to detect decomposition products .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Employ - and -NMR to confirm the morpholine ring and propyl linker structure. FT-IR can identify functional groups (e.g., nitro, ether). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can computational modeling optimize the reaction pathways for synthesizing this compound?
- Methodological Answer : Use density functional theory (DFT) to model intermediates and transition states, focusing on the nitro group’s electronic effects and the propyl linker’s conformational flexibility. Compare simulated IR/NMR spectra with experimental data to validate predictions .
Q. What strategies address contradictions in reported reactivity under varying pH conditions?
- Methodological Answer : Design a systematic study across pH 3–10 to monitor stability via UV-Vis spectroscopy and HPLC. Investigate hydrolytic degradation mechanisms (e.g., nitro group reduction, ether cleavage) using kinetic modeling. Cross-reference findings with structurally similar compounds like 4-(2-fluoro-4-nitrophenyl)morpholine to identify trends .
Q. How can researchers mitigate batch-to-batch variability in biological activity assays?
- Methodological Answer : Standardize synthesis protocols (e.g., solvent purity, reaction time/temperature) and implement quality control via LC-MS. Use reference standards (e.g., morpholine derivatives with validated purity) for calibration. Statistical tools like ANOVA can identify significant variability sources .
Q. What advanced techniques elucidate the compound’s interactions with biological targets?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated by mutagenesis studies on target proteins (e.g., kinases or GPCRs) .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies in reported melting points or spectral data?
- Methodological Answer : Replicate synthesis and characterization under controlled conditions (e.g., standardized drying methods). Cross-validate with independent labs using identical instrumentation. Publish raw data (e.g., DSC thermograms, NMR spectra) for transparency .
Q. What experimental designs control for confounding factors in toxicity studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
